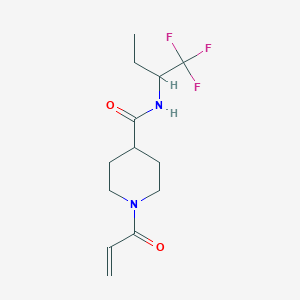
1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluorobutyl group, and a prop-2-enoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, trifluorobutyl chloride, and prop-2-enoyl chloride.
Formation of Intermediate: The first step involves the reaction of piperidine with trifluorobutyl chloride under basic conditions to form N-(1,1,1-trifluorobutan-2-yl)piperidine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with prop-2-enoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluorobutyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. The prop-2-enoyl moiety may participate in covalent bonding with target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Prop-2-enoyl-N-(1,1,1-trifluoropropyl)piperidine-4-carboxamide
- 1-Prop-2-enoyl-N-(1,1,1-trifluoroethyl)piperidine-4-carboxamide
- 1-Prop-2-enoyl-N-(1,1,1-trifluoromethyl)piperidine-4-carboxamide
Uniqueness
1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide is unique due to the presence of the trifluorobutyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for applications requiring enhanced bioavailability and prolonged activity.
Propriétés
IUPAC Name |
1-prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O2/c1-3-10(13(14,15)16)17-12(20)9-5-7-18(8-6-9)11(19)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELGOUEHGWFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














